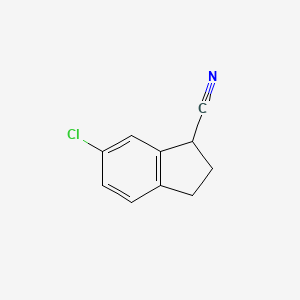

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile

Description

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile (C₁₀H₈ClN, MW: 177.63 g/mol) is a bicyclic organic compound featuring a chloro substituent at the 6-position and a carbonitrile group at the 1-position of the indene scaffold. The dihydroindene core imparts partial saturation, reducing aromaticity and influencing reactivity compared to fully aromatic analogs. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of acrylamide derivatives (e.g., N-(tert-butyl)-N-(6-chloro-2,3-dihydro-1H-inden-1-yl)acrylamide) and as a chiral precursor in asymmetric synthesis . Its structural rigidity and electron-withdrawing substituents (Cl and CN) enhance its utility in nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name |

6-chloro-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUGYAFJPILFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 6-chloroindene.

Hydrogenation: The 6-chloroindene undergoes partial hydrogenation to form 6-chloro-2,3-dihydroindene.

Nitrile Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Formation of 6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid.

Reduction: Formation of 6-chloro-2,3-dihydro-1H-indene-1-amine.

Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and nitrile groups play a crucial role in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Physicochemical and Reactivity Comparisons

- Electronic Effects: The chloro and cyano groups in this compound are electron-withdrawing, directing electrophilic substitutions to the 4- and 5-positions of the indene ring. In contrast, methoxy (4-methoxy analog) is electron-donating, altering regioselectivity in reactions . The NH group in 2,3-dihydro-1H-indole-6-carbonitrile introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the chloro analog .

- Reactivity: The chloro substituent in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas the methoxy group in the 4-methoxy analog resists such reactions . The cyano group can be hydrolyzed to carboxylic acids or reduced to amines, offering versatile derivatization pathways .

Biological Activity :

- C-1 (1-(3-fluoro-4-hydroxybenzyl)-5-hydroxy-2,3-dihydro-1H-indene-1-carbonitrile) demonstrates significant ERβ selectivity due to its hydroxyl and fluorine substituents, which enhance receptor binding . The absence of polar groups in this compound limits its pharmacological utility but optimizes it for synthetic applications.

Biological Activity

6-Chloro-2,3-dihydro-1H-indene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. It belongs to the indene family, which is characterized by a bicyclic structure that can interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The chemical formula for this compound is . Its structure includes a chlorine atom and a carbonitrile group, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.

- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, influencing their activity.

Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has moderate antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 35 |

The IC50 values suggest that the compound may be a promising candidate for further development as an anticancer agent.

The biological activity of this compound is thought to be mediated through its interaction with cellular targets. The nitrile group can participate in hydrogen bonding and hydrophobic interactions with enzyme active sites or receptor binding sites. This interaction potentially alters enzyme activity or receptor signaling pathways.

Case Studies

Several case studies have been published regarding the use of this compound in drug development:

- Study on Anticancer Effects : A research team evaluated the effects of this compound on apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

- Antimicrobial Efficacy : Another study focused on the compound's efficacy against multidrug-resistant bacterial strains. Results indicated that it could enhance the effectiveness of conventional antibiotics when used in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.